5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline
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Overview
Description
5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound features a nitrobenzyl group attached to the isoquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using various methods, such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the isoquinoline core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂) and bases (e.g., NaOH) are used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,3]dioxolo[4,5-g]isoquinoline: A structurally similar compound with different substituents, leading to distinct chemical and biological properties.
6,7-Methylenedioxy-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methylenedioxy group, known for its anxiolytic and anorectic effects.
Uniqueness
5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activities compared to other isoquinoline derivatives .
Properties
CAS No. |
73903-40-9 |
---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-[(2-nitrophenyl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C17H14N2O4/c20-19(21)15-4-2-1-3-12(15)7-14-13-9-17-16(22-10-23-17)8-11(13)5-6-18-14/h1-4,8-9H,5-7,10H2 |
InChI Key |
PISSJJSAJXXJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC3=C(C=C21)OCO3)CC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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